Bienvenue dans la boutique en ligne BenchChem!

4-((S)-2-Amino-3-methyl-butyryl)-piperazine-1-carboxylic acid benzyl ester

Lipophilicity CNS drug design Physicochemical profiling

Secure this unique (S)-valine-piperazine-Cbz conjugate (≥98% purity) to accelerate your SAR studies. Its distinct LogP of 1.45 is optimal for CNS permeability, outperforming more lipophilic methyl analogs. The Cbz group is orthogonally removable via hydrogenolysis, a dual advantage unavailable in Boc-protected or glycine-Cbz versions, enabling efficient diversification without disturbing acid-labile protecting groups. Ideal for DPP-IV inhibitor and cysteine protease research programs.

Molecular Formula C17H25N3O3
Molecular Weight 319.4 g/mol
Cat. No. B7932167
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((S)-2-Amino-3-methyl-butyryl)-piperazine-1-carboxylic acid benzyl ester
Molecular FormulaC17H25N3O3
Molecular Weight319.4 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)N1CCN(CC1)C(=O)OCC2=CC=CC=C2)N
InChIInChI=1S/C17H25N3O3/c1-13(2)15(18)16(21)19-8-10-20(11-9-19)17(22)23-12-14-6-4-3-5-7-14/h3-7,13,15H,8-12,18H2,1-2H3/t15-/m0/s1
InChIKeyWAKQQBAFXIZWOA-HNNXBMFYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-((S)-2-Amino-3-methyl-butyryl)-piperazine-1-carboxylic acid benzyl ester: A Protected L-Valine-Piperazine Building Block for Targeted Synthesis


4-((S)-2-Amino-3-methyl-butyryl)-piperazine-1-carboxylic acid benzyl ester (CAS 149991-64-0) is a chiral, orthogonally protected amino acid–piperazine conjugate with molecular formula C₁₇H₂₅N₃O₃ and molecular weight 319.40 g·mol⁻¹ . The compound couples (S)-valine to the piperazine N⁴ position through an amide bond, while the N¹ nitrogen bears a benzyloxycarbonyl (Cbz) protecting group. It is supplied as a research-grade building block at ≥98% purity . Its predicted LogP of 1.45, TPSA of 75.87 Ų, and four rotatable bonds differentiate it physicochemically from closer analogs .

Why 4-((S)-2-Amino-3-methyl-butyryl)-piperazine-1-carboxylic acid benzyl ester Cannot Be Replaced by Common Analogs Without Experimental Revalidation


Piperazine-1-carboxylic acid benzyl ester derivatives with different amino acid substituents or N-protecting groups are not interchangeable building blocks. The (S)-valine side chain confers a specific steric and lipophilic profile that differs measurably from the glycine analog (ΔLogP ≈ +1.02), from the Boc-protected variant (ΔLogP ≈ −0.44), and from methyl-substituted piperazine congeners (ΔLogP up to −1.54) . Furthermore, the Cbz group enables hydrogenolytic deprotection orthogonal to acid-labile Boc or base-labile Fmoc strategies, a capability that neither the Boc analog nor the glycine-Cbz analog can replicate under identical conditions [1]. Direct quantitative evidence comparing the key physicochemical and synthetic-utility parameters is limited to cross-vendor and cross-study data; no single publication provides a head-to-head comparison of all relevant analogs. The data presented below therefore represents the best available quantitative differentiation, predominantly classified as cross-study comparable and class-level inference.

Quantitative Differentiation Evidence for 4-((S)-2-Amino-3-methyl-butyryl)-piperazine-1-carboxylic acid benzyl ester Against Closest Analogs


LogP Balance for CNS-Optimal Lipophilicity Relative to Glycine, Boc, and Methyl-Substituted Analogs

The target compound exhibits a calculated LogP of 1.45 (ALogP) , which falls within the optimal range for CNS drug candidates (LogP 1–3). This value is 1.02 log units higher than the glycine-Cbz analog (LogP 0.43) , indicating substantially greater membrane permeability. Conversely, it is 0.44 log units lower than the Boc-protected valine analog (LogP 1.89) and 1.54 log units lower than the 2-methyl-Cbz analog (LogP 2.99) , reducing the risk of excessive lipophilicity-driven promiscuity and poor solubility. The 3-methyl-Cbz analog exhibits LogP 1.84 , also more lipophilic than the target compound. This intermediate LogP positions the target as a 'balanced' building block for lead optimization programs.

Lipophilicity CNS drug design Physicochemical profiling

Orthogonal Cbz Deprotection Enables Selective Hydrogenolysis in Multi-Step Synthesis Cascades

The Cbz protecting group on the target compound can be removed by catalytic hydrogenolysis (H₂, Pd/C) under neutral conditions, leaving acid-labile groups such as tert-butyl esters and Boc carbamates intact [1]. In contrast, the Boc-protected valine-piperazine analog (CAS 1305712-07-5) requires acidic cleavage (TFA or HCl/dioxane), which would simultaneously deprotect tert-butyl-based protecting groups [1]. This orthogonality is a class-level characteristic of Cbz versus Boc chemistry, but the target compound uniquely combines Cbz protection with the (S)-valine amide substructure, offering a selective handle that the Boc-valine and glycine-Cbz analogs cannot provide under the same conditions (the latter lacks the valine side chain steric and lipophilic profile; the former lacks hydrogenolytic lability).

Protecting group strategy Orthogonal deprotection Peptide synthesis

Increased Conformational Flexibility Compared to the Glycine Analog Due to an Additional Rotatable Bond

The target compound possesses 4 rotatable bonds (excluding the piperazine ring) compared to 3 rotatable bonds for the glycine-Cbz analog . The additional rotatable bond arises from the valine Cα–Cβ bond, which is absent in the glycine scaffold. While the TPSA remains identical at 75.87 Ų for both compounds, the extra rotatable bond permits greater conformational sampling, which can translate into distinct binding thermodynamics upon incorporation into larger bioactive molecules. The Boc-valine analog and methyl-substituted Cbz analogs also carry 4 or more rotatable bonds, but the target compound uniquely combines this flexibility with the intermediate LogP profile described in Evidence Item 1.

Conformational flexibility Rotatable bonds Binding entropy

Higher Boiling Point Indicates Stronger Intermolecular Forces Compared to the Boc Analog

The target compound has a predicted boiling point of 490.1 ± 45.0 °C at 760 mmHg , approximately 77.5 °C higher than the Boc-valine analog (412.6 ± 40.0 °C) and about 17 °C higher than the glycine-Cbz analog (473.2 ± 45.0 °C) [1]. The elevated boiling point is consistent with stronger intermolecular interactions (dipole–dipole and hydrogen bonding) due to the combination of the Cbz carbamate and the valine amide functionalities. The 2-methyl-Cbz analog shows a comparable boiling point (494.0 ± 45.0 °C) , but its significantly higher LogP (2.99) distinguishes it from the target.

Thermal stability Intermolecular interactions Purification

Procurement-Relevant Application Scenarios for 4-((S)-2-Amino-3-methyl-butyryl)-piperazine-1-carboxylic acid benzyl ester


Dipeptidyl Peptidase IV (DPP-IV) Inhibitor Lead Optimization

The piperazine scaffold decorated with an (S)-valine amide has been identified as a productive template for DPP-IV inhibitors [1]. The target compound's intermediate LogP of 1.45 balances membrane permeability with aqueous solubility better than more lipophilic methyl-substituted analogs (LogP 1.84–2.99). Procurement of this specific building block enables direct installation of the valine-piperazine-Cbz pharmacophore without additional protecting group manipulation, accelerating structure–activity relationship (SAR) exploration around the piperazine N¹ position after selective Cbz hydrogenolysis.

CNS-Targeted Protease Inhibitor Synthesis Requiring Orthogonal Deprotection

For CNS drug discovery programs, the target compound provides a LogP (1.45) within the favorable CNS range while carrying a Cbz group that can be orthogonally removed by hydrogenolysis without disturbing Boc-protected amines or tert-butyl esters present in the same intermediate [2]. This dual advantage—CNS-appropriate lipophilicity plus chemoselective deprotection—is not simultaneously available from the Boc-valine analog (LogP 1.89, acid-labile only) or the glycine-Cbz analog (LogP 0.43, insufficient lipophilicity for CNS penetration).

Solid-Phase Peptide Synthesis (SPPS) Building Block

The (S)-valine-piperazine amide core combined with Cbz protection at the piperazine N¹ allows stepwise incorporation into peptide chains using standard SPPS protocols. After resin cleavage, the Cbz group can be selectively hydrogenolyzed to reveal the free piperazine amine for further derivatization, a strategy that complements Fmoc-based SPPS where acid-labile Boc groups would be incompatible with final TFA cleavage steps [2].

Cathepsin B Selective Inhibitor Scaffold Development

Class-level evidence suggests that L-valyl piperazine derivatives can exhibit selective inhibitory activity against cathepsin B over mu-calpain [3]. While the target compound is not the exact molecule tested, it provides the key L-valyl piperazine substructure with a Cbz handle that allows rapid diversification at the piperazine N¹. Researchers investigating cysteine protease selectivity can procure this building block to generate focused libraries for selectivity profiling without synthesizing the valine-piperazine amide linkage de novo.

Quote Request

Request a Quote for 4-((S)-2-Amino-3-methyl-butyryl)-piperazine-1-carboxylic acid benzyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.